Cas no 881401-96-3 (4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane structure
881401-96-3 structure
Product Name:4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
Numero CAS:881401-96-3
MF:C12H14BF3O2
MW:258.044574260712
MDL:MFCD12405349
CID:2811286
PubChem ID:53425966
Update Time:2025-05-20

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
    • CS-0179248
    • MFCD12405349
    • 2,3,4-Trifluorophenylboronic acid pinacol ester
    • DTXSID90699023
    • PS-9660
    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • 881401-96-3
    • MB11844
    • SCHEMBL4877579
    • E90718
    • AKOS017550230
    • EN300-1425811
    • DTXCID60649772
    • WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
    • MDL: MFCD12405349
    • Inchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
    • Chiave InChI: WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • Sorrisi: FC1C(=C(C=CC=1B1OC(C)(C)C(C)(C)O1)F)F

Proprietà calcolate

  • Massa esatta: 258.1038943Da
  • Massa monoisotopica: 258.1038943Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T890428-10mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
10mg
$ 50.00 2022-06-02
TRC
T890428-50mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
50mg
$ 95.00 2022-06-02
TRC
T890428-100mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
100mg
$ 115.00 2022-06-02
Apollo Scientific
PC48625-250mg
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
250mg
£32.00 2025-02-21
Apollo Scientific
PC48625-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
1g
£96.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249918-250mg
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3 97%
250mg
¥528.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249918-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3 97%
1g
¥1375.00 2024-04-27
Ambeed
A903609-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3 98%
1g
$182.0 2025-04-16
abcr
AB516096-250 mg
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
250MG
€191.50 2023-04-17
abcr
AB516096-1 g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
1g
€406.20 2023-04-17

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
Riferimento
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
Riferimento
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:881401-96-3)4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
Numero d'ordine:A1186309
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:00
Prezzo ($):635.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:881401-96-3)4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
A1186309
Purezza:99%
Quantità:1g
Prezzo ($):635.0
Email